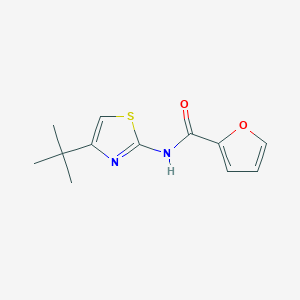

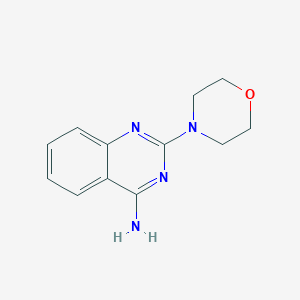

![molecular formula C17H26N2O3S B5505772 N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)

N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide is a chemical compound with potential biological activity due to its structure. The compound's significance lies in its molecular configuration, which is similar to other methanesulfonanilides known for biological interactions.

Synthesis Analysis

The synthesis of similar methanesulfonamide compounds often involves reactions with halophenyl methanesulfonamides or through cross-coupling reactions. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide involved Sonogashira cross-coupling, indicative of a potential method for synthesizing related compounds (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

Similar methanesulfonamide compounds have a characteristic molecular structure where the amide hydrogen atom is positioned on one side of the benzene ring, while the methanesulfonyl group lies on the opposite side. This structural orientation is crucial for biological activity (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

Methanesulfonamide compounds can form 1:1 complexes with other molecules, indicating potential reactivity and interaction with various biological entities. These interactions often involve hydrogen bonding, as observed in similar compounds (Huczyński et al., 2007).

Physical Properties Analysis

The physical properties of methanesulfonamide compounds depend on their molecular structure. Parameters like bond lengths, torsion angles, and hydrogen bonding play a significant role in determining these properties. Such details are critical in understanding how these compounds interact at a molecular level (Jacobs, Chan, & O'Connor, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the specific substituents and structural configuration of the methanesulfonamide. For example, N-alkylation in similar compounds has been studied to understand their selectivity and reactivity towards biological receptors (Canale et al., 2016).

Applications De Recherche Scientifique

Structural and Chemical Properties

Studies have elucidated the structural conformations and potential biological activities of methanesulfonamide derivatives. For instance, the anti conformation of the N—H bond relative to methyl groups in certain methanesulfonamides suggests a configuration that may be favorable in biological interactions, facilitating its availability to receptor molecules during biological activity. This structural insight underlines the potential for designing compounds with specific biological activities based on their conformations and interactions at the molecular level (Gowda, Foro, & Fuess, 2007).

Molecular Interactions and Synthesis

Research into the synthesis of methanesulfonamide derivatives and their molecular interactions has revealed the potential for creating new compounds with tailored properties. For example, the synthesis of nimesulide derivatives and the analysis of their crystal structures have contributed to understanding how molecular electrostatic potential surfaces influence intermolecular interactions. These findings are crucial for the development of molecules with desired chemical and biological properties (Dey et al., 2016).

Application in Material Science

The study of methanesulfonamide derivatives extends to material science, where these compounds are explored for modifying and synthesizing polymers. The addition of alkylsulphenyl chlorides to cis-1,4-polybutadiene demonstrates the regioselective formation of saturated units, underscoring the utility of methanesulfonamides in polymer chemistry and the development of novel materials (Buchan & Cameron, 1978).

Potential in Biochemistry and Pharmacology

The biochemical applications of methanesulfonamides, including their role in enzyme inhibition and activation, indicate their significance in pharmacological research. For example, methanesulfonyl fluoride's interaction with acetylcholinesterase, facilitated by substituted ammonium ions, showcases the intricate mechanisms through which these compounds can influence biological systems (Kitz & Wilson, 1963).

Propriétés

IUPAC Name |

N-(3-methylphenyl)-N-(4-oxo-4-piperidin-1-ylbutyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3S/c1-15-8-6-9-16(14-15)19(23(2,21)22)13-7-10-17(20)18-11-4-3-5-12-18/h6,8-9,14H,3-5,7,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEPDDPXNCFQEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N(CCCC(=O)N2CCCCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

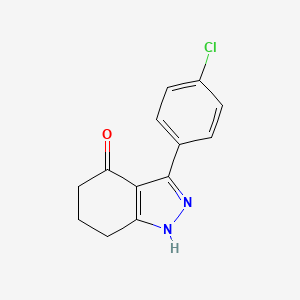

![8-fluoro-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5505697.png)

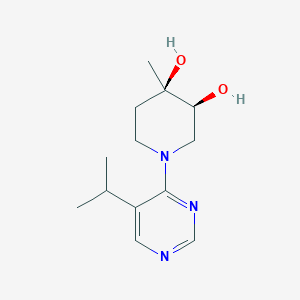

![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)

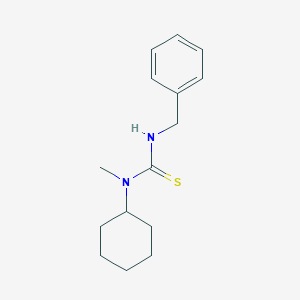

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2,3,6-trimethylphenoxy)acetamide](/img/structure/B5505726.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)

![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![N-1,3-benzodioxol-5-yl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5505740.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B5505775.png)